molecular formula C16H21NO4 B1447574 methyl (1S,3S)-3-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylate CAS No. 1035325-22-4

methyl (1S,3S)-3-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylate

Cat. No.: B1447574
CAS No.: 1035325-22-4
M. Wt: 291.34 g/mol
InChI Key: OGLDGYYJEHFVKN-KBPBESRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (1S,3S)-3-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylate is an organic compound with a complex structure It is characterized by a cyclohexane ring substituted with a phenylmethoxycarbonylamino group and a carboxylate ester

Safety and Hazards

Based on the available data, the classification criteria for hazards are not met . In case of eye contact, skin contact, inhalation, or ingestion, immediate medical attention is recommended . It should be handled with personal protective equipment and kept away from heat and sources of ignition . It should not be released into the environment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (1S,3S)-3-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylate typically involves the following steps:

    Formation of the cyclohexane ring: This can be achieved through a Diels-Alder reaction or other cyclization methods.

    Introduction of the phenylmethoxycarbonylamino group: This step often involves the use of protecting groups and selective functionalization techniques.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol under acidic or basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (1S,3S)-3-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl (1S,3S)-3-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: This compound can be used in studies of enzyme-substrate interactions and protein-ligand binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl (1S,3S)-3-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylate involves its interaction with specific molecular targets. These interactions can modulate biological pathways and result in various physiological effects. The exact mechanism depends on the context of its use, such as enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Similar Compounds

    Methyl (1S,3R)-3-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylate: A stereoisomer with different spatial arrangement.

    Ethyl (1S,3S)-3-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylate: An analog with an ethyl ester group instead of a methyl ester.

    Methyl (1R,3S)-3-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylate: Another stereoisomer with different spatial arrangement.

Uniqueness

Methyl (1S,3S)-3-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. These unique features make it valuable for targeted applications in research and industry.

Properties

IUPAC Name

methyl (1S,3S)-3-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-20-15(18)13-8-5-9-14(10-13)17-16(19)21-11-12-6-3-2-4-7-12/h2-4,6-7,13-14H,5,8-11H2,1H3,(H,17,19)/t13-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGLDGYYJEHFVKN-KBPBESRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCC(C1)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1CCC[C@@H](C1)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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